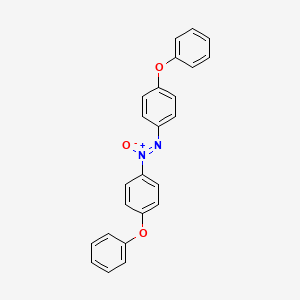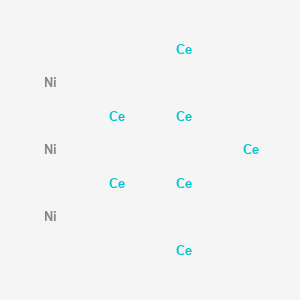
Cerium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium and nickel compounds, particularly cerium-nickel oxides, have garnered significant attention due to their unique properties and potential applications in various fields. Cerium (Ce) is a rare-earth element known for its excellent redox properties, while nickel (Ni) is a transition metal with notable catalytic abilities. When combined, these elements form compounds that exhibit enhanced catalytic, electronic, and structural properties, making them valuable in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium-nickel compounds can be synthesized using various methods, including co-precipitation, sol-gel, and hydrothermal techniques. One common method involves mixing cerium and nickel salts in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then washed, dried, and calcined to obtain the desired cerium-nickel oxide .
Industrial Production Methods
In industrial settings, cerium-nickel compounds are often produced using large-scale sol-gel processes. This method involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is subsequently dried and calcined. This approach allows for precise control over the composition and morphology of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cerium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the redox properties of cerium and the catalytic activity of nickel .
Common Reagents and Conditions
Oxidation: Cerium-nickel compounds can be oxidized using oxygen or air at elevated temperatures. This process often results in the formation of higher oxidation states of cerium and nickel.
Reduction: Hydrogen gas is commonly used to reduce cerium-nickel oxides, leading to the formation of lower oxidation states and enhanced catalytic properties.
Major Products Formed
The major products formed from these reactions include various oxidation states of cerium and nickel, such as CeO2, NiO, and mixed oxides like CeNiO3. These products exhibit unique catalytic and electronic properties, making them valuable in various applications .
Aplicaciones Científicas De Investigación
Cerium-nickel compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of cerium-nickel compounds is primarily based on their redox properties and catalytic activity. Cerium can easily switch between Ce3+ and Ce4+ oxidation states, facilitating oxygen storage and release. Nickel, on the other hand, enhances the catalytic activity by providing active sites for various reactions. Together, these elements create a synergistic effect that improves the overall performance of the compound .
Comparación Con Compuestos Similares
Cerium-nickel compounds can be compared with other similar compounds, such as cerium-copper and cerium-zinc oxides:
Cerium-Copper Oxides: These compounds also exhibit excellent catalytic properties but may have different redox behaviors compared to cerium-nickel oxides.
Cerium-Zinc Oxides: Known for their high thermal stability, these compounds are used in high-temperature applications but may not offer the same level of catalytic activity as cerium-nickel oxides.
List of Similar Compounds
- Cerium-Copper Oxides
- Cerium-Zinc Oxides
- Cerium-Iron Oxides
- Cerium-Manganese Oxides
Cerium-nickel compounds stand out due to their unique combination of redox properties and catalytic activity, making them highly versatile and valuable in various scientific and industrial applications .
Propiedades
Número CAS |
12050-90-7 |
|---|---|
Fórmula molecular |
Ce7Ni3 |
Peso molecular |
1156.89 g/mol |
Nombre IUPAC |
cerium;nickel |
InChI |
InChI=1S/7Ce.3Ni |
Clave InChI |
CYCCQJJVYLEDQP-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


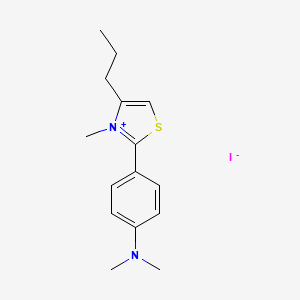
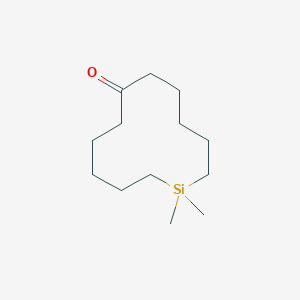

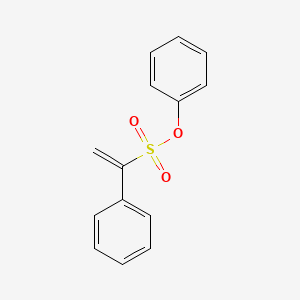
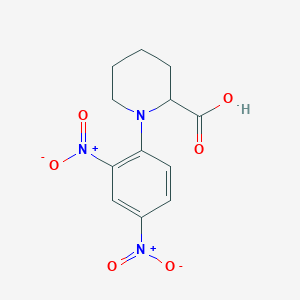
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
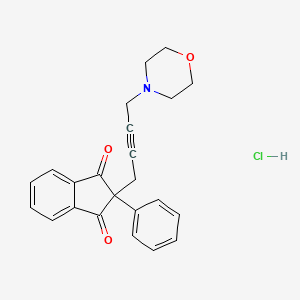
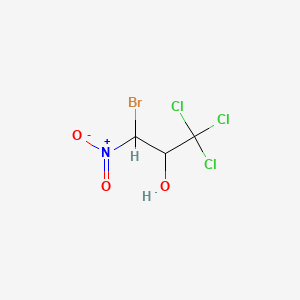

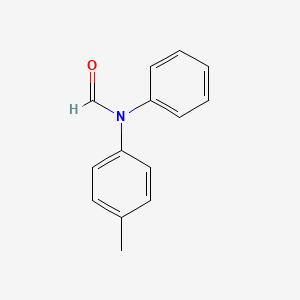
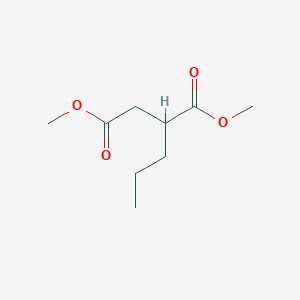
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
